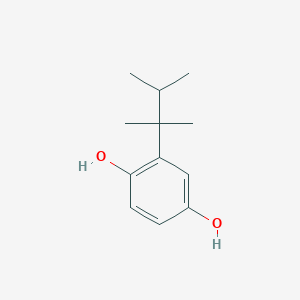

2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol

Description

Significance of Substituted Benzene-1,4-diols in Modern Chemical Science

Substituted benzene-1,4-diols, commonly known as hydroquinones, are a pivotal class of aromatic compounds in modern chemical science. libretexts.orgnih.gov Their chemical utility stems from the reactivity of the two hydroxyl groups attached to the benzene (B151609) ring in a para orientation. nih.gov These compounds are excellent reducing agents and are readily oxidized to the corresponding quinones. This redox behavior is central to their application as antioxidants and polymerization inhibitors in various industries, including the manufacturing of monomers like acrylic acid and methyl methacrylate (B99206). google.com

Furthermore, substituted hydroquinones serve as versatile intermediates in organic synthesis. The hydroxyl groups and the aromatic ring can undergo a variety of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and polymers. google.comrsc.org For instance, the disodium (B8443419) salt of hydroquinone (B1673460) is a comonomer in the production of the high-performance polymer PEEK. google.com The nature and position of the substituents on the benzene ring can significantly modulate the compound's chemical and physical properties, such as its solubility, antioxidant potential, and reactivity. nih.govyoutube.com

Conceptual Framework of Steric Hindrance in Aromatic Systems, with Emphasis on Hydroquinone Derivatives

Steric hindrance is a fundamental concept in organic chemistry that describes the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity. libretexts.orgnih.gov In aromatic systems like hydroquinone, bulky substituents can physically obstruct the approach of reagents to a reactive site. This congestion can slow down or even prevent a chemical reaction from occurring. nih.gov

For hydroquinone derivatives, a bulky alkyl group, such as the 2,3-dimethylbutan-2-yl (also known as thexyl) group, positioned ortho to one of the hydroxyl groups would be expected to exert significant steric hindrance. This steric bulk would influence several aspects of the molecule's behavior:

Reactivity of the Hydroxyl Groups: The accessibility of the hydroxyl protons and the oxygen lone pairs would be diminished, potentially affecting reactions such as etherification, esterification, and deprotonation.

Oxidation to the Quinone: The rate of oxidation to the corresponding quinone could be altered. The steric strain in the planar quinone product might be different from that in the hydroquinone, influencing the thermodynamics of the reaction.

Intermolecular Interactions: The bulky group would hinder the formation of intermolecular hydrogen bonds, which are characteristic of hydroquinone itself. This would likely affect the compound's melting point, boiling point, and solubility.

The study of such sterically hindered systems provides valuable insights into the interplay of electronic and steric effects in chemical reactions.

Research Imperatives for Investigating the Unique Chemical Behavior of 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol

The unique structural feature of this compound, specifically its bulky and branched thexyl substituent, presents several compelling areas for future research. Investigating this particular molecule would allow chemists to probe the limits of steric effects on the well-established chemistry of hydroquinones.

Key research questions would include:

Synthesis and Characterization: Developing an efficient and selective synthesis for this mono-alkylated hydroquinone would be the first critical step. Standard Friedel-Crafts alkylation of hydroquinone often leads to a mixture of products, and achieving high selectivity for the mono-thexyl derivative could be challenging. Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to understand its precise three-dimensional structure.

Antioxidant Properties: A quantitative evaluation of its antioxidant capacity compared to less hindered analogues like TBHQ would be highly informative. It is plausible that the steric bulk around one hydroxyl group could enhance its stability and prolong its antioxidant activity by slowing down degradation reactions.

Polymerization Inhibition: Its effectiveness as a polymerization inhibitor for various monomers could be assessed. The steric hindrance might offer advantages in specific polymerization processes where a high degree of control is required.

Electrochemical Behavior: Studying its redox properties through techniques like cyclic voltammetry would provide quantitative data on its oxidation potential and the stability of the resulting semiquinone and quinone species.

Systematic investigation into this compound would contribute to a more nuanced understanding of structure-property relationships within the hydroquinone family and could potentially lead to the discovery of new applications for this class of compounds.

Structure

3D Structure

Properties

CAS No. |

917838-84-7 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-(2,3-dimethylbutan-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C12H18O2/c1-8(2)12(3,4)10-7-9(13)5-6-11(10)14/h5-8,13-14H,1-4H3 |

InChI Key |

HEQLCAFIYZVZCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 2 2,3 Dimethylbutan 2 Yl Benzene 1,4 Diol and Analogous Sterically Hindered Hydroquinones

Retrosynthetic Disconnection Analysis for the 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netamazonaws.com The process involves breaking bonds to identify key synthons and their corresponding synthetic equivalents. deanfrancispress.com For this compound, the most logical disconnection is the carbon-carbon bond between the hydroquinone (B1673460) ring and the bulky 2,3-dimethylbutan-2-yl group.

This disconnection leads to two primary synthons: a hydroquinone synthon and a 2,3-dimethylbutan-2-yl cation synthon. The hydroquinone synthon can be represented by hydroquinone itself or a protected derivative, which would act as a nucleophile. The bulky alkyl cation synthon would be the electrophilic partner in a potential synthetic reaction.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C(aryl)-C(alkyl) bond | Hydroquinone anion and 2,3-dimethylbutan-2-yl cation | Hydroquinone and 2,3-dimethylbutan-2-ol (or a corresponding alkyl halide) |

This analysis suggests that a direct alkylation of hydroquinone with a suitable electrophile derived from 2,3-dimethylbutane (B166060) would be a plausible synthetic strategy.

Alkylation Strategies for ortho-Substituted Hydroquinones

Introducing a bulky alkyl group, such as the 2,3-dimethylbutan-2-yl substituent, onto a hydroquinone ring requires careful consideration of the alkylation method to achieve the desired regioselectivity and avoid side reactions.

Directed Alkylation Approaches for Introducing Bulky Aliphatic Chains

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of hydroquinones, the hydroxyl groups can direct lithiation to the ortho position. Subsequent reaction with an appropriate electrophile can then introduce the bulky alkyl chain. However, the hydroxyl groups of hydroquinone must first be protected to prevent their acidic protons from interfering with the organolithium reagent. Common protecting groups for phenols include methyl ethers or silyl (B83357) ethers.

Another approach is the Friedel-Crafts alkylation. mt.com In this classic reaction, an alkyl halide or an alcohol can be reacted with an aromatic compound in the presence of a Lewis acid catalyst. mt.com For the synthesis of this compound, hydroquinone could be reacted with 2,3-dimethylbutan-2-ol in the presence of an acid catalyst. However, Friedel-Crafts alkylations can suffer from issues of polysubstitution and rearrangement of the alkylating agent, which must be carefully controlled. The use of a bulky alkylating agent can sometimes mitigate the issue of polysubstitution due to steric hindrance.

Transition-Metal-Catalyzed Cross-Coupling for Aryl-Alkyl Bond Formation

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov These methods offer high efficiency and functional group tolerance. nih.govacs.orgbohrium.com For the synthesis of sterically hindered hydroquinones, a cross-coupling approach would typically involve the reaction of a hydroquinone derivative bearing a leaving group (such as a halide or triflate) with an organometallic reagent containing the desired alkyl group.

Table 2: Potential Transition-Metal-Catalyzed Cross-Coupling Strategies

| Reaction Name | Aryl Partner (Hydroquinone Derivative) | Alkyl Partner | Catalyst |

| Suzuki Coupling | 2-Bromohydroquinone (protected) | Alkylborane or alkylboronic acid | Palladium complex |

| Negishi Coupling | 2-Iodohydroquinone (protected) | Alkylzinc reagent | Palladium or Nickel complex |

| Kumada Coupling | 2-Chlorohydroquinone (protected) | Grignard reagent | Palladium or Nickel complex |

The choice of catalyst and ligands is critical for the success of these reactions, especially when dealing with sterically demanding substrates. acs.orgorganicreactions.org The hydroquinone hydroxyl groups would need to be protected during the cross-coupling reaction and deprotected in a subsequent step.

Functional Group Interconversions and Protection/Deprotection Schemes in Multi-Step Syntheses

In a multi-step synthesis of this compound, functional group interconversions (FGIs) and the use of protecting groups are essential. ub.eduvanderbilt.edu The hydroxyl groups of hydroquinone are reactive and can interfere with many of the reagents used in the alkylation or cross-coupling steps.

Common Protecting Groups for Hydroxyls:

Methyl ethers (e.g., methoxy): These are robust and can be cleaved using strong acids like HBr or BBr₃.

Benzyl ethers: These can be removed under milder conditions via hydrogenolysis.

Silyl ethers (e.g., TMS, TBDMS): These are easily introduced and can be removed with fluoride (B91410) reagents.

The synthesis would therefore likely involve the following sequence:

Protection: Protection of the hydroxyl groups of hydroquinone.

Alkylation/Cross-Coupling: Introduction of the 2,3-dimethylbutan-2-yl group.

Deprotection: Removal of the protecting groups to yield the final product.

The hydroquinone moiety itself can also be formed through functional group interconversion. For instance, a para-aminophenol could be converted to a hydroquinone via a diazotization-hydrolysis sequence. youtube.com Furthermore, the redox chemistry of hydroquinones and quinones can be utilized in synthetic strategies. rsc.org

Advanced Separation and Purification Techniques for Complex Hydroquinone Derivatives

Table 3: Separation and Purification Techniques

| Technique | Principle | Application |

| Crystallization | Differences in solubility of the compound and impurities in a given solvent system. | A primary method for purifying solid hydroquinone derivatives. The choice of solvent is crucial for obtaining high purity and yield. google.com |

| Distillation | Differences in the boiling points of the components in a liquid mixture. | Can be used to purify liquid intermediates, such as protected hydroquinone derivatives. However, hydroquinones can be thermally sensitive. google.com |

| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Column chromatography is a versatile technique for separating complex mixtures and can be applied to both intermediates and the final product. High-performance liquid chromatography (HPLC) can be used for analytical and preparative-scale purifications. nih.gov |

| Solvent Extraction | Differential solubility of a compound in two immiscible liquid phases. | Useful for initial work-up procedures to separate the product from reaction byproducts and catalysts. |

The selection of the most appropriate purification technique will depend on the physical state of the compound, the nature of the impurities, and the scale of the synthesis. researchgate.net For a sterically hindered hydroquinone, a combination of these techniques may be necessary to achieve the desired level of purity.

Elucidation of the Chemical Reactivity and Reaction Mechanisms of 2 2,3 Dimethylbutan 2 Yl Benzene 1,4 Diol

Advanced Redox Chemistry and Electron Transfer Pathways

The redox chemistry of hydroquinones is central to their function in various chemical and biological systems, involving the transfer of two electrons and two protons to reversibly form the corresponding benzoquinone. jackwestin.comresearchgate.net The presence of a bulky alkyl group at the C2 position introduces significant steric constraints that modulate the electron transfer pathways and the stability of intermediates.

Formation and Stability of Radical Cation Intermediates from Hydroquinone (B1673460) Ethers

The oxidation of hydroquinone ethers, which are analogues of 2-(2,3-dimethylbutan-2-yl)benzene-1,4-diol where the hydroxyl protons are replaced by other groups, often proceeds through radical cation intermediates. nih.gov The initial step in the oxidation is the removal of a single electron to form a radical cation. princeton.edu The stability of this intermediate is crucial as it determines the subsequent reaction pathways.

The acidity of a radical cation is significantly increased compared to its neutral precursor. princeton.edu For a hydroquinone ether, the stability of the radical cation is influenced by the delocalization of the unpaired electron across the aromatic π-system. However, the bulky 2,3-dimethylbutan-2-yl group can influence this stability. While electron-donating alkyl groups can stabilize the positive charge, extreme steric hindrance can distort the planarity of the benzene (B151609) ring, potentially affecting the efficiency of charge delocalization. nih.gov In some cases, the radical cation can be a "distonic" intermediate, where the charge and radical centers are separated. princeton.edu The primary reaction pathway for the radical cation is often deprotonation, leading to a neutral radical species that can undergo further reactions. princeton.edu

Mechanistic Investigations of Two-Electron Oxidation to Sterically Hindered Benzoquinones

The conversion of hydroquinones to benzoquinones is a cornerstone of their reactivity, involving a two-electron, two-proton process (2e⁻/2H⁺). jackwestin.comnih.gov This transformation can occur through various mechanisms, including stepwise pathways involving a semiquinone radical intermediate or a concerted transfer. nih.govresearchgate.net In the case of this compound, the steric hindrance imposed by the tert-hexyl group significantly impacts the mechanism.

Electrochemical Characterization of Oxidation-Reduction Potentials and Reversibility

Electrochemical methods, such as cyclic voltammetry, are powerful tools for characterizing the redox properties of hydroquinones. semanticscholar.org These studies provide quantitative data on oxidation-reduction potentials and the reversibility of the electron transfer processes. The redox potential is a measure of the thermodynamic tendency of the molecule to be oxidized or reduced.

Table 1: Typical Redox Potentials for Quinone/Hydroquinone Systems

| Redox Couple | Potential vs. SHE (approx.) | Reference |

|---|---|---|

| p-Benzoquinone/p-Hydroquinone | +0.70 V | semanticscholar.org |

| o-Benzoquinone/Catechol | +0.75 V | semanticscholar.org |

| Phenol (B47542) Radical/Phenolate | +0.11 V | dtu.dk |

Note: Potentials are pH-dependent and can vary with solvent and specific substitution.

The reversibility of the redox process, observed as symmetric peaks in a cyclic voltammogram, indicates that the oxidized and reduced species are stable on the timescale of the experiment. semanticscholar.org For sterically hindered hydroquinones, the steric bulk generally does not prevent reversible electrochemical behavior, but it can shift the potentials as described.

Proton-Coupled Electron Transfer (PCET) Dynamics in Non-Aqueous Media

Proton-coupled electron transfer (PCET) is a fundamental process where both an electron and a proton are transferred in a single kinetic step or in separate, sequential steps. mdpi.comnih.gov The mechanism of PCET is highly dependent on the solvent, the properties of the oxidant, and the structure of the phenol. In non-aqueous or mixed media, the dynamics of proton transfer are significantly altered compared to aqueous solutions. mdpi.com

Several PCET mechanisms are possible:

Hydrogen Atom Transfer (HAT): A concerted transfer of a hydrogen atom (H⁺ + e⁻). mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation of the phenol followed by electron transfer from the resulting phenoxide.

Electron Transfer/Proton Transfer (ET/PT): Initial electron transfer to form a radical cation, followed by deprotonation. mdpi.combohrium.com

For phenols in non-aqueous media, the specific pathway is dictated by the relative thermodynamics of each step. bohrium.com The oxidation of this compound in a non-aqueous solvent would be influenced by its pKa and oxidation potential in that medium. The bulky, electron-donating alkyl group increases the electron density on the ring, which would favor an ET-first pathway. However, the steric hindrance may also affect the ability of a base to accept the proton, potentially disfavoring a PT-first (SPLET) mechanism. Studies on similar hindered phenols suggest that the mechanism can switch between pathways depending on the oxidant's strength and the reaction conditions. bohrium.comrsc.org

Acid-Base Equilibrium and Proton Transfer Processes

Influence of Steric Hindrance on Phenolic Hydroxyl Acidity (pKa)

The acidity of a phenol, quantified by its pKa value, is a measure of the stability of its conjugate base, the phenoxide ion. Phenols are generally more acidic than alcohols because the negative charge of the phenoxide ion is delocalized through resonance into the aromatic ring. pearson.comlibretexts.org Substituents on the ring can significantly alter this acidity.

The 2,3-dimethylbutan-2-yl group on this compound influences the pKa of its phenolic hydroxyl groups through two main effects:

Inductive Effect: As an alkyl group, it is weakly electron-donating, which tends to destabilize the phenoxide anion and increase the pKa (decrease acidity). wikipedia.org

Steric Effect: The significant bulk of the group can cause steric clashes with the hydroxyl groups. nih.gov This steric strain can be relieved upon deprotonation, which would favor the formation of the phenoxide ion and thus decrease the pKa (increase acidity). nih.gov

Computational studies on other sterically hindered quinones suggest that the steric effect is often significant, leading to a net decrease in the pKa compared to what would be expected from electronic effects alone. nih.gov For comparison, the predicted pKa of the highly hindered 2,5-di-tert-butylhydroquinone (B1670977) is around 10.36-11.89, which is in the same range as or slightly higher than that of unsubstituted phenol (~10), indicating a complex balance of competing effects. chemicalbook.comdrugbank.com

Table 2: Comparison of Acidity (pKa) for Phenolic Compounds

| Compound | Approximate pKa | Key Feature | Reference |

|---|---|---|---|

| Cyclohexanol | 16 | Non-aromatic alcohol | libretexts.org |

| Phenol | 10.0 | Resonance-stabilized conjugate base | pearson.comlibretexts.org |

| 2,5-Di-tert-butylhydroquinone | 10.36 (Predicted) | Sterically hindered hydroquinone | drugbank.com |

This modulation of acidity by the bulky substituent has direct consequences for the compound's reactivity in both acid-base catalysis and proton-transfer steps within redox reactions.

Intramolecular Hydrogen Bonding Effects on Proton Mobility

The spatial arrangement of the hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. This non-covalent interaction plays a crucial role in the molecule's proton mobility, which is a key factor in its redox chemistry and antioxidant activity. The hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the adjacent hydroxyl group can facilitate proton transfer processes.

The bulky 2,3-dimethylbutan-2-yl group can also sterically influence the solvation shell around the hydroxyl groups, which in turn affects the dynamics of proton exchange with the surrounding medium. This steric hindrance can modulate the accessibility of the hydroxyl protons to external bases or proton acceptors, thereby impacting the kinetics of proton transfer reactions.

Electrophilic Aromatic Substitution Reaction Profiles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, and the reactivity of this compound in these reactions is heavily dictated by the electronic and steric effects of its substituents. wikipedia.orgmasterorganicchemistry.com

The hydroxyl groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. However, the presence of the bulky 2,3-dimethylbutan-2-yl group at the 2-position introduces significant steric hindrance. This steric bulk will primarily direct incoming electrophiles to the less hindered positions on the aromatic ring.

Considering the positions on the benzene ring relative to the substituents:

Position 3: Ortho to one hydroxyl group and meta to the other, but sterically shielded by the adjacent bulky alkyl group.

Position 5: Para to one hydroxyl group and ortho to the other. This position is electronically activated by both hydroxyl groups.

Position 6: Ortho to one hydroxyl group and meta to the other.

Due to the significant steric hindrance imposed by the 2,3-dimethylbutan-2-yl group, electrophilic attack at position 3 is expected to be highly disfavored. Therefore, substitution is most likely to occur at positions 5 and 6, with position 5 being generally favored due to the strong para-directing effect of the hydroxyl group at position 1 and the ortho-directing effect from the hydroxyl at position 4. However, the relative yields of substitution at positions 5 and 6 would depend on the size of the electrophile and the specific reaction conditions.

Halogenation: The halogenation of this compound would proceed through the typical electrophilic aromatic substitution mechanism. masterorganicchemistry.com A Lewis acid catalyst is often used to generate a more potent electrophile (e.g., Br+ or Cl+). The aromatic ring, acting as a nucleophile, attacks the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The final step involves the deprotonation of the carbon bearing the new substituent to restore aromaticity. Due to the steric hindrance, the regioselectivity of halogenation will be a key aspect, with substitution expected to be directed away from the bulky alkyl group.

Nitration: The nitration of phenols and their derivatives can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. nih.govrsc.orgresearchgate.net Given the activating nature of the hydroxyl groups, milder nitrating conditions might be sufficient and even necessary to avoid oxidation of the hydroquinone ring. nih.gov The mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion. rsc.org The steric hindrance from the 2,3-dimethylbutan-2-yl group will play a crucial role in directing the nitration to the less hindered positions (5 and 6). The reaction conditions can be optimized to favor the formation of specific mono- or di-nitro derivatives. For instance, using a heterogeneous system with an inorganic acidic salt and sodium nitrate (B79036) in a non-polar solvent can provide a milder and more selective nitration method. nih.gov

Reactivity at the Hydroxyl Functionalities

The hydroxyl groups of this compound are key sites for chemical modification, allowing for the synthesis of a variety of derivatives.

O-Alkylation: The hydroxyl groups can be converted to ether functionalities through O-alkylation reactions, typically involving the reaction of the corresponding phenoxide(s) with an alkyl halide. The formation of the phenoxide is achieved by treatment with a suitable base. Selective mono-alkylation versus di-alkylation can be controlled by the stoichiometry of the base and the alkylating agent, as well as the reaction conditions. The steric hindrance around the hydroxyl group ortho to the bulky alkyl substituent may influence the relative rates of alkylation at the two hydroxyl positions, potentially allowing for regioselective mono-alkylation.

O-Acylation: Similarly, O-acylation can be accomplished by reacting the hydroquinone with an acylating agent such as an acid chloride or an anhydride, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction leads to the formation of ester derivatives. As with alkylation, the reaction can be controlled to yield either mono- or di-acylated products. The steric environment around the hydroxyl groups will likely affect the ease of acylation at each position.

While the core aromatic structure of this compound is achiral, the introduction of chiral centers can be achieved through derivatization of the hydroxyl groups with chiral reagents.

Ethers: By using a chiral alkylating agent (e.g., a chiral alkyl halide or tosylate), it is possible to introduce stereocenters into the ether side chains. The stereochemistry of the resulting ether would be determined by the stereochemistry of the alkylating agent, assuming the reaction proceeds via an SN2 mechanism.

Advanced Structural and Electronic Characterization of 2 2,3 Dimethylbutan 2 Yl Benzene 1,4 Diol

Conformational Analysis of the 2,3-Dimethylbutan-2-yl Substituent and its Rotational Barriers

The 2,3-dimethylbutan-2-yl group, a bulky tertiary alkyl substituent, introduces considerable steric hindrance that governs the molecule's conformational preferences and rotational dynamics. The rotation around the single bond connecting this substituent to the benzene (B151609) ring is not free but is characterized by specific energy barriers. These barriers arise from steric interactions between the methyl groups of the substituent and the hydroxyl groups and hydrogen atoms on the hydroquinone (B1673460) ring.

Computational studies on similar sterically hindered systems, such as 2,5-di-tert-butyl-hydroquinone, have shown that different conformers can exist due to the orientation of the alkyl groups. nih.gov In the case of 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol, the rotational profile would likely exhibit distinct energy minima and maxima corresponding to staggered and eclipsed conformations, respectively. The most stable conformer would be the one that minimizes the steric repulsion between the bulky substituent and the aromatic ring.

Illustrative Rotational Energy Profile:

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | High | Eclipsed (Methyl group eclipsing OH group) |

| 60 | Low | Gauche (Staggered) |

| 120 | High | Eclipsed (Methyl group eclipsing C-H bond) |

| 180 | Lowest | Anti (Staggered, bulky groups are furthest apart) |

Note: This table is illustrative and represents a simplified model. Actual values would require specific computational analysis.

Electronic Structure and Charge Distribution within the Hydroquinone Core

The hydroquinone core is an electron-rich aromatic system due to the presence of two electron-donating hydroxyl groups. The introduction of the 2,3-dimethylbutan-2-yl substituent further influences the electronic properties of the ring. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).

This electron-donating nature of the alkyl substituent increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the substituent. This, in turn, affects the reactivity of the hydroquinone, for instance, its oxidation potential to the corresponding quinone. The increased electron density makes the hydroquinone easier to oxidize. acs.org

The charge distribution within the hydroquinone core can be visualized using molecular electrostatic potential (MEP) maps derived from quantum chemical calculations. researchgate.netiarjset.com These maps would show a high electron density (negative potential) around the oxygen atoms of the hydroxyl groups and a delocalized π-electron system across the aromatic ring. The presence of the bulky alkyl group would cause a slight polarization of the electron cloud.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (Principles, Not Data)

A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignments

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules.

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern on the ring. The hydroxyl protons would typically appear as broad singlets, and their chemical shift could be concentration and solvent-dependent. The protons of the 2,3-dimethylbutan-2-yl group would show characteristic signals in the upfield region, with their integration values corresponding to the number of protons. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would indicate the influence of the hydroxyl and alkyl substituents. rsc.org The carbons of the bulky alkyl group would appear in the aliphatic region of the spectrum.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign all proton and carbon signals and to establish the connectivity between the 2,3-dimethylbutan-2-yl substituent and the hydroquinone ring. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, helping to elucidate the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. researchgate.net

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. nih.gov Characteristic C-O stretching bands would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The presence of the alkyl substituent would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1450 cm⁻¹. iarjset.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. researchgate.net

Typical Vibrational Frequencies for Key Functional Groups:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Absorption: Hydroquinone and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. These bands correspond to π → π* transitions within the aromatic ring. libretexts.org The substitution with the alkyl and hydroxyl groups would cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The exact position and intensity of the absorption bands are sensitive to the solvent polarity. nih.gov

Fluorescence Spectroscopy: Upon excitation with UV light, the molecule may exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties can be influenced by factors such as solvent and temperature. libretexts.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its molecular formula. researchgate.net For this compound (C₁₂H₁₈O₂), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of fragments such as methyl or ethyl groups from the substituent.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

Information regarding the crystal structure, unit cell parameters, space group, and specific bond lengths and angles for this compound is not available in the surveyed scientific literature and crystallographic databases. Experimental determination via single-crystal X-ray diffraction would be required to elucidate these structural details.

Computational and Theoretical Studies on 2 2,3 Dimethylbutan 2 Yl Benzene 1,4 Diol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

No dedicated studies employing Density Functional Theory (DFT) to calculate the ground state geometry, electronic properties (such as HOMO-LUMO gap, electrostatic potential maps, or charge distribution) of 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol were identified. While DFT is a common method for studying benzene-1,4-diol (B12442567) and its derivatives in contexts like adsorption, specific analyses for the tert-amyl substituted variant are not available. dntb.gov.ua

Ab Initio and Semi-Empirical Methods for Reaction Pathway Modeling and Transition State Identification

There is no available research that utilizes ab initio or semi-empirical methods to model reaction pathways or identify transition states involving this compound. Such studies are crucial for understanding reaction mechanisms, but have not been published for this particular molecule. While these methods are applied to a wide range of organic molecules, the focus has not been on this specific compound. scispace.comdergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

No publications detailing Molecular Dynamics (MD) simulations to investigate the conformational flexibility or the interaction of this compound with solvents were found. MD simulations provide insights into the dynamic behavior of molecules, but this level of analysis for the specified compound is not present in the available literature. semanticscholar.org

Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

While experimental spectroscopic data may exist, there are no published computational studies that predict the NMR chemical shifts, vibrational frequencies, or UV-Vis spectra of this compound. Computational prediction of spectra is a powerful tool for structural elucidation, but has not been applied in a published format to this compound. dergipark.org.trrsc.org

Rational Derivatization and Advanced Functionalization of 2 2,3 Dimethylbutan 2 Yl Benzene 1,4 Diol

Synthesis of Hydroquinone (B1673460) Ethers and Esters for Modulating Electronic and Steric Environments

The hydroxyl groups of 2-(2,3-dimethylbutan-2-yl)benzene-1,4-diol are key modification points for tuning its electronic and steric characteristics. Conversion of these hydroxyls into ethers and esters is a fundamental strategy to achieve this.

Hydroquinone Ethers: Etherification of the hydroxyl groups can significantly alter the solubility, stability, and electronic properties of the hydroquinone. Standard Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide, can be employed. However, due to the steric hindrance imposed by the 2,3-dimethylbutan-2-yl group, more forcing reaction conditions or the use of more reactive alkylating agents may be necessary. For instance, methylation with dimethyl sulfate (B86663) or other powerful methylating agents can yield the corresponding mono- and di-methoxy ethers. The reactivity of the two hydroxyl groups may differ due to the adjacent bulky substituent, potentially allowing for selective mono-etherification under carefully controlled conditions.

| Ether Derivative | Synthetic Method | Key Properties | Potential Applications |

| 1,4-Dimethoxy-2-(2,3-dimethylbutan-2-yl)benzene | Williamson Ether Synthesis (e.g., with dimethyl sulfate and a strong base) | Increased lipophilicity, enhanced oxidative stability. | Organic electronics, stable radical precursors. |

| 1-Allyloxy-4-hydroxy-2-(2,3-dimethylbutan-2-yl)benzene | Mono-allylation using an allyl halide and a suitable base | Introduces a polymerizable group, allows for further functionalization. | Cross-linking agent, monomer synthesis. |

Hydroquinone Esters: Esterification provides another avenue to modify the properties of this compound. Acylation with acid chlorides or anhydrides in the presence of a base can furnish the corresponding mono- and di-esters. These derivatives are often more crystalline and can exhibit interesting liquid crystalline properties. The electronic nature of the ester group can be tuned by varying the substituent on the acyl chain, thereby influencing the redox potential of the hydroquinone moiety.

| Ester Derivative | Synthetic Method | Key Properties | Potential Applications |

| 4-((2-(2,3-Dimethylbutan-2-yl)-4-hydroxyphenoxy)carbonyl)benzoate | Acylation with a substituted benzoyl chloride | Introduces functionalities for liquid crystal formation, alters electronic properties. | Liquid crystals, redox-responsive materials. |

| 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diyl diacetate | Acetylation with acetic anhydride | Protects hydroxyl groups, can be a synthetic intermediate. | Protecting group chemistry, controlled release systems. |

Introduction of Ancillary Functional Groups to Enhance Reactivity or Specific Interactions

Beyond simple ether and ester formation, the introduction of other functional groups onto the aromatic ring or the existing substituents can dramatically expand the utility of this compound.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, can be used to introduce functional groups onto the benzene (B151609) ring. wikipedia.org The position of substitution will be directed by the existing hydroxyl and alkyl groups. The bulky 2,3-dimethylbutan-2-yl group will likely direct incoming electrophiles to the less hindered positions. These newly introduced groups can serve as handles for further chemical transformations, enabling the construction of more complex molecules. For example, a nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions.

| Functionalization Strategy | Reagents and Conditions | Resulting Functionality | Purpose |

| Nitration | Nitric acid, sulfuric acid | Nitro group (-NO2) | Precursor for amino group, alters electronic properties. |

| Bromination | Bromine, Lewis acid catalyst | Bromo group (-Br) | Handle for cross-coupling reactions (e.g., Suzuki, Heck). |

| Formylation | Vilsmeier-Haack reaction (DMF, POCl3) | Formyl group (-CHO) | Aldehyde for condensation reactions, synthesis of Schiff bases. |

Preparation of Polymerizable Monomers Incorporating the Sterically Hindered Hydroquinone Moiety

The unique properties of this compound, particularly its steric bulk and redox activity, make it an attractive component for advanced polymers. To incorporate this moiety into a polymer backbone, it must first be converted into a polymerizable monomer.

This can be achieved by introducing polymerizable functional groups, such as vinyl, acrylate (B77674), or methacrylate (B99206) groups, onto the hydroquinone. As mentioned earlier, mono-allylation to form an ether linkage provides a terminal alkene that can undergo polymerization. Alternatively, esterification with acrylic acid or methacrylic acid would yield polymerizable acrylate or methacrylate monomers. The steric hindrance of the 2,3-dimethylbutan-2-yl group can influence the polymerization kinetics and the properties of the resulting polymer, potentially leading to materials with high thermal stability and unique morphologies. The use of sterically hindered hydroquinones like tert-butyl hydroquinone in the preparation of polycarbonates has been demonstrated to affect molecular weight build-up and the final properties of the polymer. rsc.org

| Monomer | Synthetic Route | Polymerization Method | Potential Polymer Properties |

| 1-((2-(2,3-Dimethylbutan-2-yl)-4-hydroxyphenoxy)methyl)ethene | Williamson ether synthesis with allyl bromide | Radical polymerization | Cross-linked networks, redox-active polymers. |

| (2-(2,3-Dimethylbutan-2-yl)-4-hydroxyphenyl) acrylate | Esterification with acryloyl chloride | Radical polymerization | Thermoplastics with tunable redox properties. |

Design and Synthesis of Redox-Active Building Blocks for Supramolecular Assemblies

The ability of hydroquinones to undergo reversible oxidation to quinones makes them ideal candidates for the construction of redox-active supramolecular assemblies. The steric bulk of the 2,3-dimethylbutan-2-yl group can be exploited to control the packing and intermolecular interactions within these assemblies.

By attaching recognition motifs, such as hydrogen bonding units (e.g., carboxylic acids, amides) or metal-coordinating ligands, to the this compound core, it is possible to program the self-assembly of these molecules into well-defined architectures. The redox state of the hydroquinone unit can then be used as a switch to modulate the properties of the supramolecular structure, such as its shape, size, or binding affinity for guest molecules. This approach allows for the creation of "smart" materials that can respond to external stimuli. The design of redox-active supramolecular protein assemblies has shown that the innate function of the building blocks can be harnessed for emergent properties. nih.gov

| Supramolecular Building Block | Key Functional Groups | Self-Assembly Driving Force | Redox-Modulated Property |

| 2-(2,3-Dimethylbutan-2-yl)-5-carboxybenzene-1,4-diol | Carboxylic acid | Hydrogen bonding | Assembly/disassembly upon oxidation/reduction. |

| 2-(2,3-Dimethylbutan-2-yl)-5-(pyridin-4-yl)benzene-1,4-diol | Pyridyl group | Metal coordination | Change in coordination geometry and magnetic properties. |

Applications of 2 2,3 Dimethylbutan 2 Yl Benzene 1,4 Diol in Advanced Chemical Systems and Materials Science

Role as a Redox Mediator or Catalyst in Organic Transformations

Hydroquinones and their corresponding quinones are a classic redox couple capable of mediating electron transfer processes. 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol can function as a redox mediator by participating in catalytic cycles where it is reversibly oxidized and reduced. In such a role, it can facilitate organic transformations that require controlled electron transfer, acting as a bridge between a primary oxidant or reductant and the substrate. The bulky 2,3-dimethylbutan-2-yl group influences the redox potential of the hydroquinone (B1673460)/quinone couple and provides steric shielding, which can enhance the selectivity of certain catalytic reactions by controlling access to the reactive sites. While specific industrial applications as a redox mediator are not widely documented, its structural features are analogous to other hindered phenolic compounds used in catalysis. frontiersin.org

Precursor in Polymer Chemistry for Synthesizing Specialty Polycarbonates and Other Resins with Controlled Properties

The presence of two hydroxyl groups allows this compound to act as a diol monomer in polymerization reactions. It is a viable candidate for the synthesis of specialty polycarbonates and polyesters. The condensation polymerization with phosgene (B1210022) derivatives or transesterification with carbonates like dimethyl carbonate (DMC) are common methods for producing polycarbonates. researchgate.netresearchgate.net

The incorporation of the bulky 2,3-dimethylbutan-2-yl group into the polymer backbone would impart specific properties to the resulting material. This group can disrupt chain packing, leading to a lower degree of crystallinity and potentially enhanced solubility in organic solvents. Furthermore, the steric hindrance can improve the thermal stability and resistance to hydrolysis of the polycarbonate, as the bulky group protects the vulnerable carbonate linkages from chemical attack. These characteristics are desirable for creating high-performance engineering plastics with tailored properties. While high-molecular-weight aliphatic polycarbonates are often synthesized from simple diols, the inclusion of aromatic diols with bulky substituents like this compound offers a pathway to novel materials. researchgate.netgoogle.com

Table 1: Components for Specialty Polycarbonate Synthesis

| Component | Role | Example |

|---|---|---|

| Diol Monomer | Provides the structural backbone and functional groups. | This compound, 1,4-Butanediol |

| Carbonate Source | Reacts with the diol to form carbonate linkages. | Dimethyl Carbonate (DMC), Diphenyl Carbonate (DPC) |

Exploration as a Component in Energy Storage Devices (e.g., Organic Redox Flow Batteries)

This compound is being explored for this application. The key advantages it offers include:

Tunable Redox Potential: The electronic nature of the substituent on the hydroquinone ring can be used to fine-tune the redox potential, which is crucial for maximizing the cell voltage.

Enhanced Solubility: High solubility of the active material is essential for achieving a high energy density in flow batteries. The bulky, nonpolar dimethylbutanyl group can enhance solubility in the non-aqueous organic solvents often used in these systems. purdue.edu

Improved Stability: The steric hindrance provided by the alkyl group can prevent unwanted side reactions and dimerization of the radical intermediates, leading to better long-term cycling stability of the battery. mdpi.combnl.gov

Research in this area focuses on synthesizing various derivatives to optimize the balance between solubility, redox potential, and stability for practical application in next-generation energy storage systems. ucsd.edu

Mechanistic Studies of Antioxidant Action in Model Chemical Systems

The primary function of hindered phenolic compounds is to act as antioxidants, and this compound is a classic example of this class. Its antioxidant mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules. vinatiorganics.compartinchem.com

The key to its effectiveness is the formation of a stabilized phenoxyl radical. The bulky 2,3-dimethylbutan-2-yl group provides steric hindrance, which shields the radical center and prevents it from participating in further chain-propagating reactions. vinatiorganics.com The presence of the second hydroxyl group in the para position further stabilizes the radical through resonance.

Studies comparing its activity with other phenolic antioxidants, such as 2-(tert-butyl)benzene-1,4-diol (TBHQ), have been conducted to understand the structure-activity relationship. agriculturejournals.czcabidigitallibrary.orgresearchgate.net The size and nature of the alkyl group significantly influence the antioxidant capacity, particularly in different test systems like DPPH radical scavenging assays and Rancimat tests. For instance, while some bulky groups enhance stability, they might slightly reduce the reaction rate with certain radicals due to steric hindrance. agriculturejournals.czcabidigitallibrary.org

Table 2: Comparative Antioxidant Activity Data

| Compound | Antioxidant Test | Finding | Reference |

|---|---|---|---|

| 2-(tert-butyl)benzene-1,4-diol (TBHQ) | DPPH Radical Scavenging | One mole of TBHQ can scavenge four moles of DPPH radicals. | agriculturejournals.czcabidigitallibrary.org |

| 2-(tert-butyl)-5-methylbenzene-1,4-diol | DPPH Radical Scavenging | One mole can only scavenge two moles of the bulky DPPH radicals due to increased steric hindrance. | agriculturejournals.czcabidigitallibrary.org |

Application in the Synthesis of Complex Natural Product Analogues (e.g., Sesquiterpene Hydroquinones)

Sesquiterpene hydroquinones are a large class of natural products, often isolated from marine organisms, that exhibit a wide range of biological activities. nih.govresearchgate.net Many of these compounds consist of a sesquiterpene (C15) unit attached to a hydroquinone or quinone core.

Synthetic chemists aim to create analogues of these natural products to explore their therapeutic potential and understand their structure-activity relationships. researchgate.netnih.gov this compound can serve as a valuable building block in this context. It provides a pre-functionalized aromatic ring that can be coupled with various terpene-derived fragments. mdpi.commdpi.com Using this non-naturally occurring hydroquinone allows for the creation of novel analogues with a bulky, lipophilic group that may enhance membrane permeability or alter the compound's interaction with biological targets. The synthesis often involves coupling reactions to attach the terpene moiety to the hydroquinone ring, followed by further chemical modifications. researchgate.net

Ligand Scaffolds for Metal Coordination Chemistry

The two hydroxyl groups of this compound, particularly after deprotonation, can act as a bidentate chelating ligand for a wide variety of metal ions. The resulting complex would feature a five-membered chelate ring. The bulky 2,3-dimethylbutan-2-yl substituent would exert significant steric influence on the coordination sphere of the metal center.

This steric hindrance can be exploited to:

Control Coordination Number and Geometry: The bulky group can prevent the coordination of additional ligands, leading to complexes with lower coordination numbers than would otherwise be expected.

Stabilize Reactive Metal Centers: The ligand can sterically protect the metal ion, preventing dimerization or decomposition and potentially stabilizing unusual oxidation states.

Influence Catalytic Activity: In metal-catalyzed reactions, the steric environment created by the ligand can control substrate access to the active site, thereby influencing the selectivity (e.g., regioselectivity or stereoselectivity) of the transformation.

While this specific compound is not extensively cited as a ligand, the principles of using sterically demanding hydroquinone or catechol-type ligands are well-established in coordination chemistry and catalysis.

Comprehensive Structure Reactivity Relationship Studies of 2 2,3 Dimethylbutan 2 Yl Benzene 1,4 Diol

Quantitative Assessment of Steric Hindrance Effects on Reaction Rates and Selectivity

The sizeable 2,3-dimethylbutan-2-yl group ortho to one of the hydroxyl groups in 2-(2,3-dimethylbutan-2-yl)benzene-1,4-diol creates significant steric hindrance. This steric bulk plays a crucial role in modulating the rates and selectivity of its reactions, particularly in oxidation processes where the hydroquinone (B1673460) is converted to the corresponding quinone.

To illustrate the impact of steric hindrance, a hypothetical comparison of reaction rates for a generic reaction (e.g., oxidation) is presented in the table below. The data is illustrative and aims to show the expected trend based on the increasing steric bulk of the alkyl substituent.

| Hydroquinone Derivative | Alkyl Substituent | Relative Rate of Oxidation (Hypothetical) |

| Hydroquinone | -H | 100 |

| 2-Methylhydroquinone | -CH₃ | 85 |

| 2-tert-Butylhydroquinone | -C(CH₃)₃ | 50 |

| This compound | -C(CH₃)₂CH(CH₃)₂ | 40 |

This table is for illustrative purposes only and does not represent actual experimental data.

The steric hindrance not only affects the reaction rate but also the selectivity of reactions. For instance, in reactions where the hydroquinone can undergo substitution, the bulky 2,3-dimethylbutan-2-yl group would direct incoming electrophiles to the less hindered positions on the aromatic ring.

Correlation of Electronic Parameters (e.g., Hammett constants, redox potentials) with Substituent Effects

The electronic properties of the 2,3-dimethylbutan-2-yl substituent also influence the reactivity of the hydroquinone ring. The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. The substituent constant, σ (sigma), quantifies the electronic-donating or -withdrawing nature of a substituent.

Alkyl groups are generally considered to be electron-donating, which is reflected in their negative Hammett σ values. The electron-donating nature of the 2,3-dimethylbutan-2-yl group increases the electron density on the aromatic ring, which in turn affects the redox potential of the hydroquinone. An increase in electron density generally makes the hydroquinone easier to oxidize, resulting in a lower (less positive) redox potential.

A computational study on various quinones has shown a linear correlation between their reduction potentials and the effective Hammett constant of the substituents. researchgate.net However, sterically bulky substituents can cause deviations from this linear relationship due to distortions of the quinone ring. researchgate.net

The following table provides literature Hammett constants for various alkyl groups to illustrate the electronic effect.

| Substituent | Hammett Constant (σₚ) |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -C(CH₃)₃ | -0.20 |

Data sourced from established literature on Hammett constants.

The redox potential is a critical parameter for antioxidants, as it indicates the thermodynamic feasibility of the antioxidant to donate an electron to a radical species. While the specific redox potential for this compound is not documented, it is expected to be influenced by the electron-donating and steric nature of the tert-hexyl group. The reversible two-electron oxidation-reduction of hydroquinones to quinones is a fundamental process in their antioxidant action. nih.govresearchgate.net

Comparative Analysis with Other Sterically Hindered Hydroquinones (e.g., tert-butyl hydroquinone)

A comparative analysis with other well-known sterically hindered hydroquinones, such as tert-butyl hydroquinone (TBHQ), can provide valuable insights into the unique properties of this compound. TBHQ, or 2-tert-butylbenzene-1,4-diol, is a widely used synthetic antioxidant in food products. wikipedia.org

The 2,3-dimethylbutan-2-yl group is bulkier than the tert-butyl group of TBHQ. This increased steric hindrance in this compound would likely result in a slower rate of autoxidation compared to TBHQ under similar conditions. However, the larger alkyl group may also impart greater lipid solubility, which could be advantageous in protecting fatty foods from oxidation.

Another relevant compound for comparison is 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ). nih.gov In DTBHQ, both positions ortho to one of the hydroxyl groups are substituted with bulky tert-butyl groups, leading to even greater steric hindrance and altered redox properties compared to monosubstituted hydroquinones. chemicalbook.com

The following table provides a comparative overview of the properties of these sterically hindered hydroquinones.

| Property | This compound | tert-Butylhydroquinone (TBHQ) | 2,5-Di-tert-butylhydroquinone (DTBHQ) |

| Structure | Contains a tert-hexyl group | Contains a tert-butyl group | Contains two tert-butyl groups |

| Steric Hindrance | High | Moderate | Very High |

| Antioxidant Activity | Expected to be effective, particularly in lipid phases | Proven effective antioxidant | Known antioxidant |

| Reactivity | Likely lower than TBHQ due to increased steric bulk | Well-characterized | Lower reactivity than monosubstituted hydroquinones |

During the antioxidant process, TBHQ can be oxidized to 2-tert-butyl-1,4-benzoquinone (B1215510) (TQ). nih.gov A similar oxidation product would be expected for this compound.

Influence of Conformation on Redox Behavior and Reactivity

Certain conformations may lead to a greater shielding of the hydroxyl groups, thereby hindering their participation in redox reactions. This can affect the rate of hydrogen atom transfer, a key step in the antioxidant mechanism of phenolic compounds. Computational studies on other sterically hindered molecules have shown that conformational preferences can influence reactivity. researchgate.net

The interplay between the substituent's conformation and the planarity of the hydroquinone ring is also a critical factor. Significant steric strain can lead to distortions in the aromatic ring, which in turn can alter the electronic properties and redox potential of the molecule. While specific conformational analysis of this compound is not available, it is reasonable to infer that the energetic barriers to rotation and the preferred conformations will play a defining role in its chemical behavior.

Emerging Research Frontiers and Future Perspectives for 2 2,3 Dimethylbutan 2 Yl Benzene 1,4 Diol

Development of Chemo- and Regioselective Synthetic Pathways

The precise synthesis of substituted hydroquinones like 2-(2,3-dimethylbutan-2-yl)benzene-1,4-diol is foundational for exploring its properties and applications. The development of synthetic pathways that offer high chemo- and regioselectivity is a primary research frontier. Controlling the position of the bulky alkyl group on the benzene (B151609) ring is crucial, as isomers would possess different electronic and steric properties.

Current research into the synthesis of substituted quinones and hydroquinones provides a roadmap for accessing the target molecule. Methodologies such as the Diels-Alder reaction between appropriately substituted dienes and quinones can offer a high degree of regioselectivity. researchgate.net For instance, the reaction of a silyloxydiene with a functionalized quinone can lead to specific substitution patterns after hydrolysis and oxidation/reduction steps. researchgate.net Another promising approach involves radical cascade reactions, which have been shown to construct complex polycyclic skeletons with high regio- and stereoselectivity. rsc.org These methods often involve the sequential formation of multiple carbon-carbon bonds in a single pot. rsc.org

Furthermore, catalyst-free [3+2]-annulation reactions are being developed for the chemo- and regioselective synthesis of complex heterocyclic systems, and similar principles could be adapted for carbocyclic systems like the target hydroquinone (B1673460). mdpi.com The optimization of reaction conditions, including solvents and temperature, is critical in directing the selectivity of these processes. mdpi.com A significant challenge lies in the direct and selective alkylation of the hydroquinone or benzoquinone precursor, where the bulky nucleophile must be directed to a specific carbon atom on the ring.

Table 1: Potential Regioselective Synthetic Strategies

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | Electrophilic substitution of benzene-1,4-diol (B12442567) or a protected derivative with an appropriate alkylating agent (e.g., 2,3-dimethyl-2-butene (B165504) in the presence of an acid catalyst). | Potentially a direct, one-step method. | Low regioselectivity, risk of poly-alkylation and rearrangement of the carbocation. |

| Diels-Alder Cycloaddition | Reaction of a substituted 1,3-diene with a benzoquinone derivative, followed by aromatization. researchgate.net | High potential for regiochemical control based on substituent effects on the diene and dienophile. researchgate.net | Requires multi-step synthesis of the appropriate diene and dienophile precursors. |

| Metal-Catalyzed Cross-Coupling | Coupling of a halogenated hydroquinone derivative with an organometallic reagent containing the 2,3-dimethylbutan-2-yl group. | High efficiency and functional group tolerance. | Preparation of the specific organometallic reagent can be complex. |

| Radical Alkylation | Generation of a 2,3-dimethylbutan-2-yl radical which then adds to a benzoquinone acceptor. researchgate.net | Can be effective for creating sterically hindered C-C bonds. researchgate.net | Selectivity can be an issue; may require specific radical initiators and conditions. |

Design of Novel Functional Materials Incorporating the Sterically Hindered Hydroquinone Core

The unique architecture of this compound, featuring a redox-active hydroquinone core shielded by a bulky alkyl group, makes it an attractive building block for novel functional materials. The steric hindrance can be exploited to control intermolecular interactions, influence solid-state packing, and enhance the stability of the corresponding radical species.

One promising area is the development of redox-active polymers. Incorporating the sterically hindered hydroquinone unit into a polymer backbone could lead to materials for energy storage applications, such as organic rechargeable batteries. The bulky group could prevent the aggregation of redox centers, improving cycling stability and lifetime. Another potential application is in the creation of molecular switches. The reversible oxidation of the hydroquinone to the quinone, which involves a significant change in electronic structure and geometry, could be harnessed to switch the properties of a larger molecular system or material upon application of an electrochemical or chemical stimulus.

The design of these materials requires synthetic strategies to polymerize or functionalize the hydroquinone monomer without compromising its redox activity. The insights gained from such research are crucial for the future application of these derivatives in various technologies. rsc.org

Table 2: Prospective Functional Materials and Applications

| Material Class | Potential Application | Role of the Sterically Hindered Hydroquinone |

|---|---|---|

| Redox-Active Polymers | Organic Batteries, Supercapacitors | Provides stable, reversible redox centers; steric bulk enhances cycle life by preventing aggregation. |

| Electrochromic Materials | Smart Windows, Displays | The hydroquinone/quinone redox couple can induce a color change in response to an electrical potential. |

| Molecular Switches | Sensors, Molecular Electronics | Reversible oxidation/reduction alters the electronic and structural properties of the molecule. rsc.org |

| Antioxidant Additives for Polymers | Polymer Stabilization | The hydroquinone moiety can act as a radical scavenger to prevent polymer degradation; the bulky group can improve compatibility and reduce leaching. |

Advanced Mechanistic Investigations of Photochemical and Electrochemical Processes

Understanding the fundamental photochemical and electrochemical behavior of this compound is essential for its application in functional materials. The bulky substituent is expected to significantly influence the kinetics and thermodynamics of its redox processes and its behavior in excited states.

Electrochemical Processes: The electrochemical oxidation of hydroquinones proceeds through a semiquinone radical intermediate to the corresponding quinone. The steric hindrance provided by the 2,3-dimethylbutan-2-yl group is likely to stabilize the semiquinone radical, potentially altering the redox potentials and the kinetics of the electron transfer steps. Studies on similar methylated hydroquinones have shown that substitution patterns strongly affect the reaction rates with enzymes and the stability of intermediates. nih.gov For the target molecule, advanced electrochemical techniques like cyclic voltammetry and spectroelectrochemistry can be used to determine redox potentials, electron transfer kinetics, and the lifetimes of intermediates.

Photochemical Processes: Photochemical reactions occur in distinct stages, beginning with the absorption of light to form an excited state. youtube.com This excited state can then undergo various primary photochemical processes. youtube.com For hydroquinones and quinones, irradiation can lead to electron transfer, proton transfer, or the formation of radical species. rsc.orgresearchgate.net The bulky substituent in this compound could influence the excited-state lifetime and the quantum yields of photochemical reactions by sterically hindering intermolecular quenching pathways or by altering the potential energy surfaces of the excited states. Time-resolved spectroscopy would be a key technique to probe these ultrafast processes.

Table 3: Key Parameters for Mechanistic Investigation

| Process | Investigative Technique | Key Parameters to Determine | Expected Influence of Steric Hindrance |

|---|---|---|---|

| Electrochemical Oxidation | Cyclic Voltammetry, Rotating Disk Electrode | Redox Potentials (E°), Electron Transfer Rate Constants (k°), Diffusion Coefficients (D) | Shift in redox potentials; stabilization of semiquinone radical; slower kinetics. |

| Photochemical Reaction | UV-Vis Spectroscopy, pH-stat Titration | Quantum Yields (Φ), Product Ratios | Lower quantum yields for bimolecular reactions due to steric shielding. researchgate.net |

| Excited State Dynamics | Time-Resolved Fluorescence/Absorption Spectroscopy | Excited State Lifetimes (τ), Intersystem Crossing Rates | Longer lifetimes due to inhibition of intermolecular quenching pathways. |

| Radical Stability | Electron Paramagnetic Resonance (EPR) Spectroscopy | Hyperfine Coupling Constants, Radical Lifetime | Increased persistence of the semiquinone radical intermediate. researchgate.net |

Predictive Modeling for the Design of New Sterically Hindered Redox Systems

Computational modeling provides a powerful, complementary approach to experimental studies for designing new molecules and predicting their properties. For this compound and related systems, predictive modeling can accelerate the discovery of new functional molecules with tailored redox characteristics.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate key properties, including molecular geometries, redox potentials, and the energies of reaction intermediates. These calculations can provide insight into how the steric bulk of the t-hexyl group influences the electronic structure and reactivity of the hydroquinone core. For example, modeling can predict the stability of different conformers and the energy barriers for rotation around the C-C bond connecting the substituent to the ring, which can be crucial for understanding its dynamic behavior.

Machine Learning and QSAR: As more data on substituted hydroquinones become available, machine learning (ML) models can be trained to predict their properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features with activity, can be developed to guide the design of new derivatives with enhanced properties. researchgate.net For instance, ML models have been successfully applied to predict the oxidation and reduction potentials of large organic compounds with notable accuracy, paving the way for the efficient in silico design of new electrochemical systems. nih.gov By developing models that incorporate descriptors for steric hindrance, researchers can screen virtual libraries of compounds to identify candidates with optimal properties for specific applications before undertaking their synthesis. mdpi.com

Table 4: Predictive Modeling Approaches and Goals

| Modeling Technique | Goal | Predicted Properties | Relevance to Design |

|---|---|---|---|

| Density Functional Theory (DFT) | Accurate calculation of molecular properties. | Redox potentials, bond energies, reaction barriers, UV-Vis spectra. | Provides fundamental understanding and allows for the rational design of derivatives with tuned electronic properties. nih.gov |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects. | Conformational preferences, diffusion rates, interaction with other molecules. | Important for understanding behavior in solution and in materials, such as polymer compatibility. |

| Machine Learning (ML) | Rapid prediction of properties for large sets of molecules. nih.gov | Redox potentials, solubility, drug-likeness. nih.govmdpi.com | Accelerates the discovery process by enabling high-throughput virtual screening of candidate structures. |

| QSAR | Correlate chemical structure with a specific activity or property. researchgate.net | Prediction of antioxidant efficacy, redox potential, or material performance. | Guides the modification of the lead structure to enhance a desired property. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol, and what reagents are critical for regioselective alkylation?

The synthesis typically involves Friedel-Crafts alkylation of hydroquinone (benzene-1,4-diol) with 2,3-dimethyl-2-butene or a tertiary alkyl halide. Key reagents include Lewis acids (e.g., AlCl₃ or FeCl₃) to activate the electrophile and control regioselectivity. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like over-alkylation or oxidation . Purity is enhanced via column chromatography using silica gel and non-polar eluents.

Q. How can researchers validate the structural identity of this compound?

Combine spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with computational models (e.g., density functional theory) to confirm substitution patterns. The tert-butyl group’s singlet in ¹H NMR (~1.2 ppm) and aromatic protons (6.5–7.0 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₂H₁₈O₂), with fragmentation peaks indicating loss of the alkyl group (m/z ~123).

- FT-IR : Hydroxyl stretches (3200–3500 cm⁻¹) and aromatic C=C (1600 cm⁻¹) confirm the diol and benzene backbone .

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<1%). Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling detect degradation products like quinones via UV-Vis at 280 nm . For long-term storage, inert atmospheres and amber vials at -20°C prevent oxidation .

Advanced Research Questions

Q. How do steric effects from the 2,3-dimethylbutan-2-yl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

The bulky tert-butyl group acts as a meta-directing substituent due to steric hindrance, limiting ortho/para attack. Kinetic studies using competitive EAS (e.g., nitration with HNO₃/H₂SO₄) show reduced reaction rates compared to unsubstituted hydroquinone. Computational modeling (e.g., Gaussian) quantifies steric maps and charge distribution to rationalize regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., estrogen receptor vs. antioxidant activity) may arise from assay conditions (pH, solvent polarity). Standardize protocols:

- Use DMSO-free buffers (prevents artifactual ROS generation).

- Validate dose-response curves with positive controls (e.g., BHT for antioxidant assays).

- Cross-reference with metabolomics data to identify active metabolites .

Q. How can researchers design experiments to probe the compound’s role in radical scavenging mechanisms?

Employ electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect hydroxyl radical quenching. Compare kinetics (rate constants via stopped-flow spectroscopy) with structurally analogous diols. Computational docking (AutoDock) predicts H-bond donation sites to explain variations in antioxidant efficacy .

Q. What advanced techniques characterize crystallographic or supramolecular assembly properties?

Single-crystal X-ray diffraction resolves the tert-butyl group’s spatial arrangement and hydrogen-bonding networks. Differential scanning calorimetry (DSC) identifies polymorphs, while dynamic light scattering (DLS) monitors self-assembly in polar solvents. Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling time) to minimize batch-to-batch variability .

- Contradiction Mitigation : Use orthogonal assays (e.g., fluorescence anisotropy + SPR) for biological studies .

- Safety : The compound’s phenolic hydroxyl groups necessitate handling under fume hoods to avoid dermal exposure; LC-MS monitoring detects decomposition byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.